

In Vitro Antifungal Activity of SCH 51048: A Technical Guide

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Compound of Interest

Compound Name: SCH 51048

Cat. No.: B1680909

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Abstract

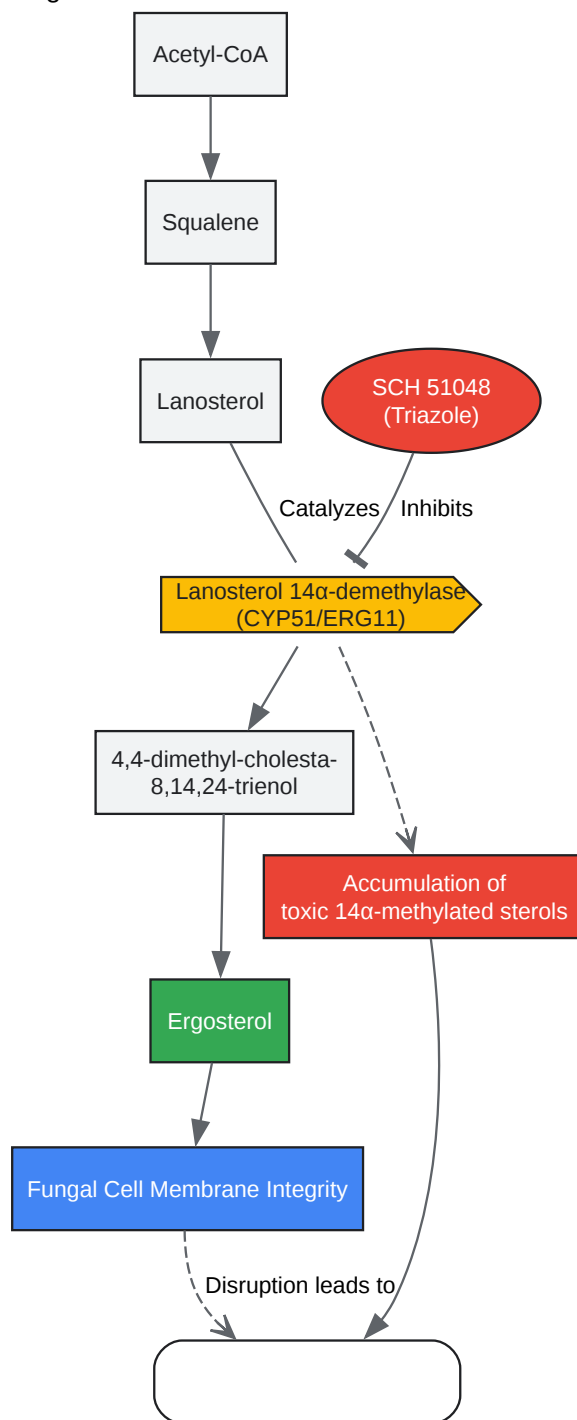
SCH 51048 is a triazole antifungal agent that has demonstrated potent in vitro activity against a range of fungal pathogens. As a precursor to the broad-spectrum antifungal posaconazole, understanding the foundational antifungal profile of **SCH 51048** is critical for researchers in the field of antifungal drug discovery and development. This technical guide provides a comprehensive overview of the available in vitro data for **SCH 51048**, including its mechanism of action, detailed experimental protocols for susceptibility testing, and a summary of its activity against key fungal species. Due to the limited publicly available data for **SCH 51048**, this guide also provides context by referencing the activity of other closely related and well-characterized triazole antifungals.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

As a member of the triazole class of antifungals, **SCH 51048** exerts its fungal growth-inhibitory effects by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. The primary target of triazoles is the enzyme lanosterol 14 α -demethylase, which is encoded by the ERG11 gene. This enzyme is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the formation of ergosterol.

By binding to the heme iron atom in the active site of lanosterol 14 α -demethylase, **SCH 51048** disrupts this conversion. The inhibition of this enzyme leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14 α -methylated sterol precursors. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and replication.

Figure 1. Mechanism of Action of SCH 51048

[Click to download full resolution via product page](#)Figure 1. Mechanism of Action of **SCH 51048**

In Vitro Antifungal Activity

The available quantitative in vitro susceptibility data for **SCH 51048** is primarily focused on its activity against *Coccidioides immitis*. Qualitative assessments have also noted its efficacy against other significant fungal pathogens.

Quantitative Data

The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) of **SCH 51048** against isolates of *Coccidioides immitis* are summarized below.

Fungal Species	No. of Isolates	MIC Range (µg/mL)	MFC Range (µg/mL)
<i>Coccidioides immitis</i>	13	≤0.39 to 0.78[1]	≤0.39 to 1.6[1]

Qualitative Activity

- Candida krusei*: **SCH 51048** has been reported to be active against hematogenous infections of *Candida krusei* in neutropenic mice, a species known for its intrinsic resistance to fluconazole.[2][3]
- Aspergillus fumigatus*: The compound has shown efficacy in an experimental model of pulmonary aspergillosis.

Experimental Protocols

The in vitro susceptibility testing of **SCH 51048** was likely conducted following the standardized methods of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI). The relevant methods for yeasts and filamentous fungi are detailed below.

Antifungal Susceptibility Testing of Yeasts (CLSI M27-A Method)

The broth microdilution method for yeasts is a standardized procedure for determining the MIC of an antifungal agent.

Figure 2. CLSI M27-A Workflow for Yeasts

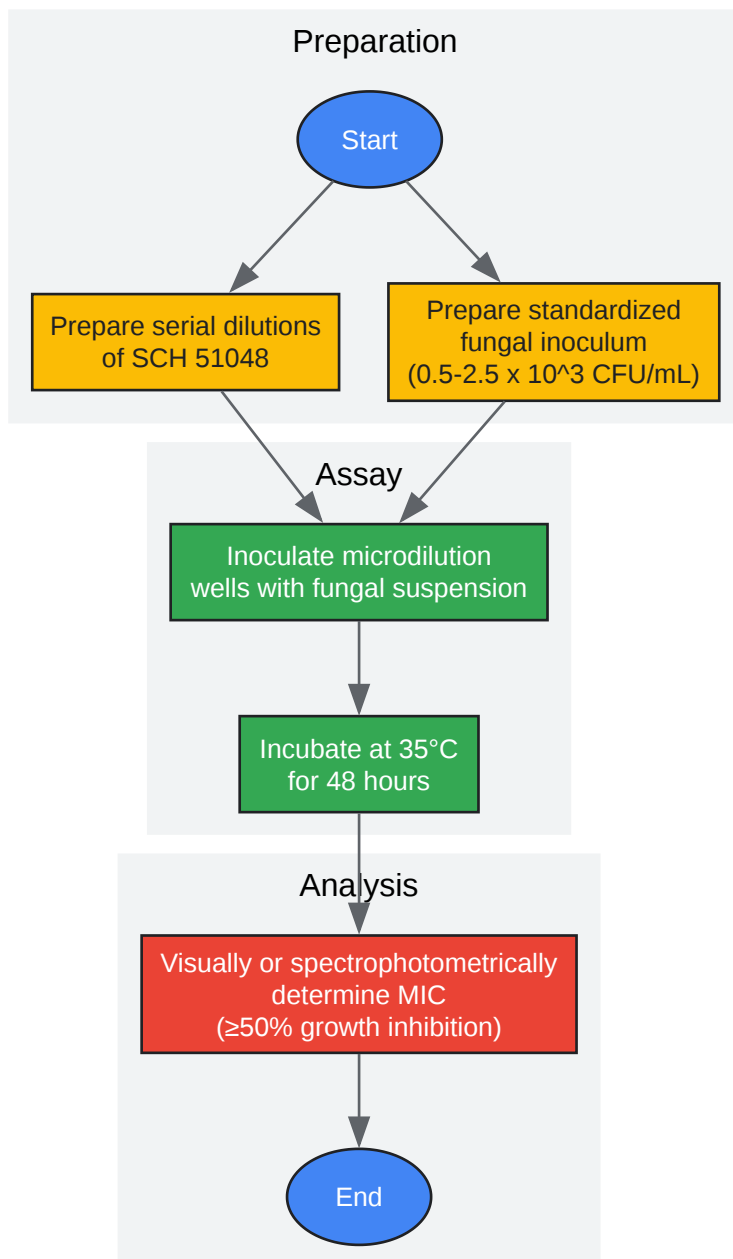
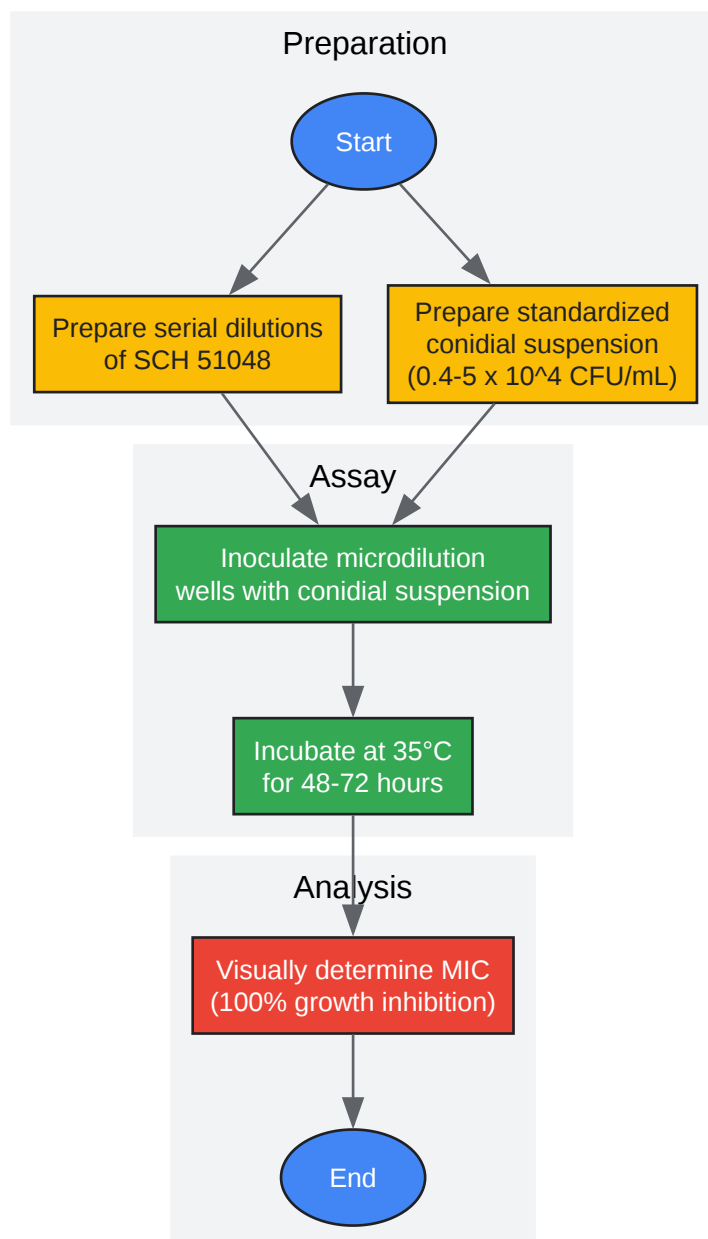


Figure 3. CLSI M38-A Workflow for Molds

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